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Compound of Interest

Compound Name:
1-Aminomethyl-1-cyclohexanol

hydrochloride

Cat. No.: B012744 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 1-Aminomethyl-1-cyclohexanol
hydrochloride and its structurally related analogues: Gabapentin, Memantine, and 1-

Aminocyclohexanecarboxylic acid. Due to the limited availability of public spectroscopic data

for 1-Aminomethyl-1-cyclohexanol hydrochloride, this guide focuses on the detailed

analysis of its analogues, providing a predictive framework for the spectroscopic characteristics

of the primary compound.

Introduction to the Compounds
1-Aminomethyl-1-cyclohexanol hydrochloride and its analogues share a common

cyclohexyl or adamantyl core, with varying functional groups that influence their

physicochemical and biological properties. These compounds are of significant interest in

medicinal chemistry and drug development. Understanding their spectroscopic signatures is

crucial for their identification, characterization, and quality control.

1-Aminomethyl-1-cyclohexanol hydrochloride: A cyclohexane derivative containing a

primary amine and a tertiary alcohol.

Gabapentin: An anticonvulsant and analgesic, it is a cyclohexane derivative with both an

aminomethyl and a carboxymethyl group attached to the same carbon.
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Memantine: An NMDA receptor antagonist used to treat Alzheimer's disease, it possesses a

rigid adamantane cage with a primary amine and two methyl groups.

1-Aminocyclohexanecarboxylic acid: A cyclic alpha-amino acid.

Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for the selected analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data

Compound Solvent
Chemical Shifts (δ) and
Multiplicity

Gabapentin D₂O

1.34-1.48 (m, 10H, cyclohexyl),

2.42 (s, 2H, CH₂COOH), 3.00

(s, 2H, CH₂NH₂)[1]

Memantine hydrochloride D₂O

0.75 (s, 6H, 2xCH₃), Other

adamantyl protons resonate in

the upfield region.[2]

1-Aminocyclohexanecarboxylic

acid
D₂O/NaOD

Spectral data available on

SpectraBase, but not detailed

in snippets.[3]

Table 2: ¹³C NMR Spectroscopic Data
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Compound Solvent Chemical Shifts (δ)

Gabapentin (Form II) Solid-State

179.5 (C=O), 47.6, 39.1, 36.2,

35.3, 34.5, 28.2, 22.4, 21.6

(cyclohexyl and CH₂ carbons)

[4]

Memantine hydrochloride DMSO-d₆

52.3 (C1), 49.5 (C2, C9), 45.7

(C4), 41.5 (C6, C10), 39.9

(C7), 31.8 (C3, C5), 29.5 (C8),

29.01 (C11, C12)[5]

1-Aminocyclohexanecarboxylic

acid
D₂O/NaOD

Spectral data available on

SpectraBase, but not detailed

in snippets.[6]

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data (Key Peaks)

Compound Sample Phase
Key IR Peaks (cm⁻¹) and
Assignments

Gabapentin Solid

3200-2800 (N-H stretch of

NH₃⁺), 2920, 2857 (C-H

stretch), 1610 (C=O stretch of

carboxylate)[7]

Memantine hydrochloride Solid

3409 (N-H stretch), 2982-2707

(C-H stretch), 1358 (C-N

stretch)[5]

1-Aminocyclohexanecarboxylic

acid
KBr Wafer

Spectral data available on

PubChem, but not detailed in

snippets.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
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Compound Ionization Method Key Fragment Ions (m/z)

Gabapentin ESI-MS/MS

Precursor ion [M+H]⁺: 172.1.

Fragmentation data is

available but not detailed in

snippets.

Memantine hydrochloride ESI-MS/MS

Precursor ion [M+H]⁺: 180.1.

Major fragment ion: 163.3 (loss

of NH₃)

1-Aminocyclohexanecarboxylic

acid
GC-MS

Molecular ion [M]⁺: 143. Major

fragment ions: 98, 81, 56.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is typically

required.

Add a small amount of an internal standard (e.g., TMS or TMSP) for chemical shift

referencing if necessary.

Data Acquisition:

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR, typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2

seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-

noise ratio.
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For ¹³C NMR, a 90° pulse angle is common, with a longer relaxation delay (2-5 seconds)

and a significantly larger number of scans (e.g., 1024 or more) due to the low natural

abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum and perform baseline correction.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Reference the chemical shifts to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Solid Samples):

KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into

a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal and apply pressure to ensure good contact.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the IR beam path.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹) by co-

adding a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing:

The background spectrum is automatically subtracted from the sample spectrum.
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Perform baseline correction and normalization if necessary.

Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent

(e.g., methanol, acetonitrile, or a mixture with water).

For ESI-MS, the solution is directly infused into the mass spectrometer.

For GC-MS, the sample may require derivatization to increase its volatility.

Data Acquisition:

Electrospray Ionization (ESI): Introduce the sample solution into the ESI source. Optimize

source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and

temperature) to achieve a stable ion current. Acquire mass spectra in either positive or

negative ion mode over a relevant m/z range. For fragmentation studies (MS/MS), select

the precursor ion of interest and apply collision-induced dissociation (CID) with varying

collision energies.

Gas Chromatography-Mass Spectrometry (GC-MS): Inject the sample onto a suitable GC

column. The separated components elute from the column and enter the mass

spectrometer (typically an electron ionization source). Acquire mass spectra across the

GC run.

Data Analysis:

Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺·).

Analyze the fragmentation pattern to deduce the structure of the molecule.

Compare the obtained spectrum with library spectra for identification.

Visualization of Experimental Workflow
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The following diagram illustrates a general workflow for the spectroscopic analysis of the

compounds discussed.

General Spectroscopic Analysis Workflow

Sample Preparation
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Caption: General workflow for spectroscopic analysis.

Conclusion
This guide provides a framework for the spectroscopic comparison of 1-Aminomethyl-1-
cyclohexanol hydrochloride and its analogues. While experimental data for the primary
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compound is not readily available in public databases, the provided data for Gabapentin,

Memantine, and 1-Aminocyclohexanecarboxylic acid offer valuable insights into the expected

spectroscopic features. The detailed experimental protocols and the generalized workflow

serve as a practical resource for researchers in the field. Further studies are warranted to

obtain and publish the complete spectroscopic data for 1-Aminomethyl-1-cyclohexanol
hydrochloride to enable a direct and comprehensive comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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